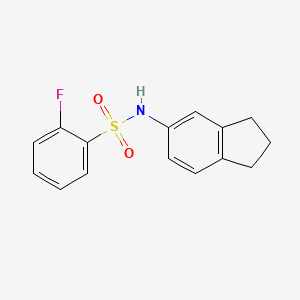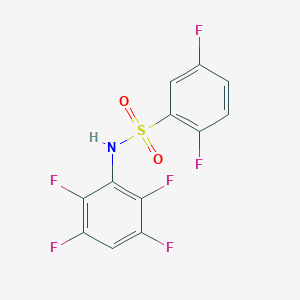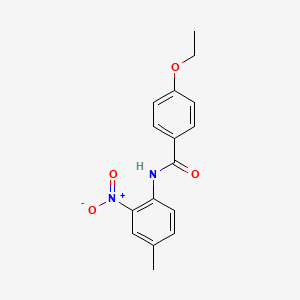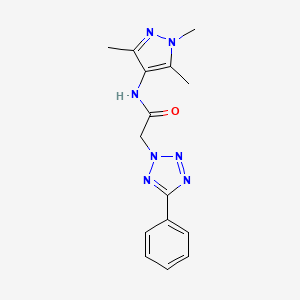![molecular formula C14H13N3O3S B14931688 1-[2-(Methylsulfanyl)phenyl]-3-(4-nitrophenyl)urea](/img/structure/B14931688.png)
1-[2-(Methylsulfanyl)phenyl]-3-(4-nitrophenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(Methylsulfanyl)phenyl]-3-(4-nitrophenyl)urea is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a urea backbone with two distinct aromatic rings: one substituted with a methylsulfanyl group and the other with a nitro group. The presence of these functional groups imparts specific chemical properties that make it valuable for research and industrial purposes.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Methylsulfanyl)phenyl]-3-(4-nitrophenyl)urea typically involves the reaction of 2-(methylsulfanyl)aniline with 4-nitrophenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene under reflux conditions. The reaction mixture is then purified using techniques like recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents, and employing large-scale purification techniques such as distillation or industrial chromatography.
化学反应分析
Types of Reactions: 1-[2-(Methylsulfanyl)phenyl]-3-(4-nitrophenyl)urea can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using iron powder in acidic conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, where substituents like halogens or alkyl groups can be introduced.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Substitution: Halogens (e.g., bromine, chlorine), alkylating agents (e.g., alkyl halides).
Major Products Formed:
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or alkylated aromatic compounds.
科学研究应用
1-[2-(Methylsulfanyl)phenyl]-3-(4-nitrophenyl)urea has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Medicine: Explored for its potential as a pharmaceutical intermediate. The compound’s derivatives may exhibit therapeutic properties.
Industry: Utilized in the development of specialty chemicals and materials. Its unique chemical properties make it suitable for various industrial applications.
作用机制
The mechanism of action of 1-[2-(Methylsulfanyl)phenyl]-3-(4-nitrophenyl)urea largely depends on its interaction with biological targets. The compound’s functional groups allow it to interact with enzymes and receptors, potentially inhibiting or activating specific biochemical pathways. For instance, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the methylsulfanyl group can modulate the compound’s overall reactivity and binding affinity .
相似化合物的比较
- 1-[4-(Methylsulfanyl)phenyl]-3-phenyl-2-propen-1-one
- 2-(4-Methylsulfanylphenyl)indole derivatives
- N-(4-Nitrophenyl)acetohydrazonoyl bromide
Comparison: 1-[2-(Methylsulfanyl)phenyl]-3-(4-nitrophenyl)urea stands out due to its unique combination of functional groups. While similar compounds may share one or more functional groups, the specific arrangement in this compound imparts distinct chemical and biological properties.
属性
分子式 |
C14H13N3O3S |
|---|---|
分子量 |
303.34 g/mol |
IUPAC 名称 |
1-(2-methylsulfanylphenyl)-3-(4-nitrophenyl)urea |
InChI |
InChI=1S/C14H13N3O3S/c1-21-13-5-3-2-4-12(13)16-14(18)15-10-6-8-11(9-7-10)17(19)20/h2-9H,1H3,(H2,15,16,18) |
InChI 键 |
MUBBOXGXZYWZGQ-UHFFFAOYSA-N |
规范 SMILES |
CSC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-benzyl-4-{[(2,4-dimethoxyphenyl)carbamoyl]amino}benzenesulfonamide](/img/structure/B14931606.png)
![N-(2-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B14931607.png)
![2,5-dichloro-N-[2-(4-methoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B14931614.png)



![5-{[3-(Cyclohexylcarbamoyl)-4,5-dimethylthiophen-2-yl]amino}-5-oxopentanoic acid](/img/structure/B14931631.png)
![N-[(1-methyl-1H-pyrazol-5-yl)methyl]cyclohexanecarboxamide](/img/structure/B14931633.png)
![2-{[5-(2-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B14931645.png)





